

# Application Notes and Protocols for AF 430 Azide in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B12381498

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## Introduction

AF 430 is a green-fluorescent dye belonging to the coumarin family. Its azide derivative, **AF 430 azide**, allows for its covalent attachment to biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the specific labeling of proteins, nucleic acids, and other molecules for advanced fluorescence imaging. This document provides detailed application notes and protocols for the use of **AF 430 azide** in super-resolution microscopy, with a focus on Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

AF 430 possesses several properties that make it a noteworthy candidate for super-resolution imaging. Its high photostability is a significant advantage for techniques like STED that require high laser powers. Furthermore, its large Stokes shift (the difference between the excitation and emission maxima) is beneficial for multicolor imaging applications, as it helps to reduce spectral crosstalk.<sup>[1][2]</sup>

## Data Presentation

### Photophysical and Chemical Properties of AF 430 Azide

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~430 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~542 nm	[2]
Molar Extinction Coefficient	~15,955 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield	0.23	[3]
Stokes Shift	~112 nm	[2]
Reactive Group	Azide ( $-\text{N}_3$ )	N/A
Recommended STED Depletion Laser	660 nm	[2]

## Experimental Protocols

### Protocol 1: Labeling of Proteins with AF 430 Azide via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of a protein containing an alkyne group with **AF 430 azide**. The alkyne group can be introduced into the protein of interest through various methods, such as metabolic labeling with an alkyne-containing amino acid analog (e.g., L-propargylglycine).

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- AF 430 azide**
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Desalting column (e.g., PD-10)

#### Procedure:

- Preparation of Stock Solutions:
  - **AF 430 azide**: Prepare a 10 mM stock solution in anhydrous DMSO.
  - CuSO<sub>4</sub>: Prepare a 50 mM stock solution in deionized water.
  - THPTA: Prepare a 100 mM stock solution in deionized water.
  - Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh for each use.
- Labeling Reaction:
  - In a microcentrifuge tube, combine the following in order:
    - Alkyne-modified protein to a final concentration of 1-10 µM.
    - **AF 430 azide** to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).
    - Premix CuSO<sub>4</sub> and THPTA in a 1:5 molar ratio (e.g., add 1 µL of 50 mM CuSO<sub>4</sub> to 5 µL of 100 mM THPTA) and add to the reaction mixture to a final CuSO<sub>4</sub> concentration of 500 µM.
    - Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
  - The final reaction volume can be adjusted as needed with the protein buffer.
- Incubation:
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:

- Remove the unreacted **AF 430 azide** and other reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Collect the protein-containing fractions. The labeled protein is now ready for use in STED or STORM imaging.

## Protocol 2: Labeling of Nucleic Acids with **AF 430 Azide** via Copper-Free Click Chemistry (SPAAC)

This protocol is suitable for labeling sensitive biological samples, including nucleic acids in living cells, as it avoids the use of a cytotoxic copper catalyst. It requires the nucleic acid to be modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.

### Materials:

- DBCO-modified DNA or RNA
- **AF 430 azide**
- Anhydrous DMSO
- Nuclease-free water or buffer (e.g., PBS, pH 7.4)
- Ethanol precipitation reagents or a suitable purification column

### Procedure:

- Preparation of Stock Solutions:
  - **AF 430 azide**: Prepare a 10 mM stock solution in anhydrous DMSO.
  - DBCO-modified nucleic acid: Dissolve in nuclease-free water or buffer to a desired concentration (e.g., 100  $\mu$ M).
- Labeling Reaction:

- In a microcentrifuge tube, combine the DBCO-modified nucleic acid with a 2- to 10-fold molar excess of **AF 430 azide**.
- Adjust the final volume with nuclease-free water or buffer.
- Incubation:
  - Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, protected from light.
- Purification:
  - Purify the labeled nucleic acid from the unreacted dye using ethanol precipitation or a size-exclusion chromatography column suitable for nucleic acids.
  - Resuspend the purified, labeled nucleic acid in a suitable buffer for your imaging experiment.

## Super-Resolution Microscopy with AF 430-Labeled Samples

### STED Microscopy

AF 430 is well-suited for STED microscopy due to its high photostability. Its large Stokes shift also allows for efficient depletion with commonly available laser lines.

#### Instrumentation:

- A STED microscope equipped with an excitation source suitable for AF 430 (e.g., a 405 nm or 440 nm laser) and a depletion laser with a wavelength in the range of 660 nm.

#### Imaging Protocol:

- Sample Preparation:
  - Prepare cells or tissues labeled with **AF 430 azide** as described in the labeling protocols above.

- Mount the sample on a high-precision coverslip (#1.5H) in a mounting medium with a refractive index matching that of the immersion oil (e.g., 1.518).
- Image Acquisition:
  - Excitation: Use the 405 nm or 440 nm laser line for excitation of AF 430. Adjust the laser power to a level that provides a good signal-to-noise ratio without causing excessive photobleaching in confocal mode.
  - Depletion: Use the 660 nm depletion laser. The power of the depletion laser will determine the achievable resolution. Start with a moderate power and increase it to achieve the desired resolution, while monitoring for photobleaching.
  - Detection: Set the detection window to capture the emission of AF 430 (e.g., 550-600 nm).
  - Pixel Size and Dwell Time: For optimal resolution, use a small pixel size (e.g., 20-30 nm) and adjust the pixel dwell time to balance signal acquisition and imaging speed.

## STORM Microscopy

The use of AF 430 in STORM is less established than in STED. As a coumarin dye, its photoswitching properties are generally less robust than those of the cyanine dyes typically used in STORM. However, dSTORM (direct STORM) can be attempted with a suitable imaging buffer. The following protocol is a general guideline and will likely require significant optimization.

### Instrumentation:

- A STORM microscope with a laser line for exciting AF 430 (e.g., 405 nm or 440 nm) and a high-power laser for inducing the "off" state.

### Imaging Buffer (for dSTORM):

- A standard STORM buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., mercaptoethylamine, MEA). A typical composition is:
  - 50 mM Tris-HCl (pH 8.0)

- 10 mM NaCl
- 10% (w/v) Glucose
- 500 µg/mL Glucose Oxidase
- 40 µg/mL Catalase
- 100 mM MEA

#### Imaging Protocol:

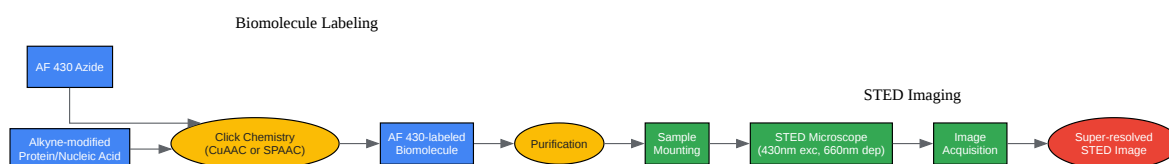
- Sample Preparation:
  - Prepare the AF 430-labeled sample as for STED microscopy.
- Image Acquisition:
  - Photoswitching: Illuminate the sample with the high-power excitation laser to drive most of the AF 430 molecules into a dark state.
  - Imaging: Continuously illuminate the sample with a lower power excitation laser to image the stochastic reactivation of individual AF 430 molecules.
  - Frame Rate and Acquisition Time: Acquire a long series of images (typically 10,000-100,000 frames) at a high frame rate to capture the blinking events of single molecules.
  - Data Analysis: Use appropriate localization microscopy software to analyze the acquired image series, identify the precise coordinates of each blinking event, and reconstruct the final super-resolved image.

#### Important Considerations for STORM with AF 430:

- The blinking performance of AF 430 in a STORM buffer is not well-characterized. Optimization of the imaging buffer, particularly the concentration of the reducing agent, will be crucial.

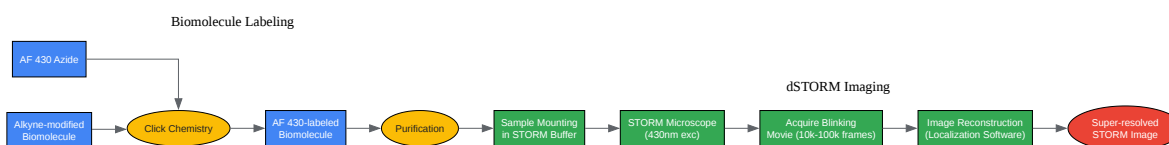
- The photon output per switching event may be lower than that of traditional STORM dyes, which will affect the localization precision and the final resolution.

## Mandatory Visualizations



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Caption: Workflow for STED microscopy using **AF 430 azide**.



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Caption: Workflow for dSTORM microscopy using **AF 430 azide**.

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- To cite this document: BenchChem. [Application Notes and Protocols for AF 430 Azide in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381498#using-af-430-azide-in-super-resolution-microscopy-storm-sted]

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